molecular formula C5H2ClF2NO2S B2612071 2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid CAS No. 2228654-04-2

2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid

Cat. No.: B2612071
CAS No.: 2228654-04-2
M. Wt: 213.58
InChI Key: AGBKZSVKBVUTPH-UHFFFAOYSA-N
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Description

2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid (Molecular Formula: C₅H₂ClF₂NO₂S; SMILES: C1=C(SC(=N1)Cl)C(C(=O)O)(F)F) is a fluorinated thiazole acetic acid derivative. Its structure features a 1,3-thiazole ring substituted with chlorine at position 2 and a geminal difluoroacetic acid moiety at position 3. Predicted physicochemical properties include a collision cross-section (CCS) of 139.6 Ų for the [M+H]⁺ adduct .

Properties

IUPAC Name

2-(2-chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2NO2S/c6-4-9-1-2(12-4)5(7,8)3(10)11/h1H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBKZSVKBVUTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid typically involves the reaction of 2-chloro-1,3-thiazole with difluoroacetic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid serves as a building block for the development of more complex thiazole derivatives. Its unique structure allows chemists to explore various substitution patterns that can lead to new compounds with potential biological activities.

Biology

This compound has been investigated for its antimicrobial and antifungal properties. Studies indicate that thiazole derivatives can exhibit significant activity against a range of pathogens due to their ability to disrupt microbial lipid biosynthesis pathways .

Medicine

In medicinal chemistry, 2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid is explored for:

  • Anti-inflammatory Activity: It has shown potential in reducing inflammation markers in vitro.
  • Anticancer Activity: Preliminary studies suggest efficacy against various cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7), through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

StudyFocusFindings
Antimicrobial Activity Evaluated against Gram-positive and Gram-negative bacteriaThe compound exhibited promising antimicrobial effects, with some derivatives showing lower minimum inhibitory concentrations (MICs) than established antibiotics .
Anticancer Screening Tested on MCF7 breast cancer cell lineCertain derivatives displayed significant cytotoxicity and induced apoptosis in cancer cells .
Inflammation Models In vitro studies on inflammatory cytokine productionThe compound demonstrated a reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Industrial Applications

In industry, this compound is utilized in the formulation of agrochemicals due to its biological activity against pests and pathogens. Its stability and efficacy make it suitable for developing herbicides and fungicides that can enhance crop yields while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of biochemical pathways. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

2-(4-Phenyl-1,3-thiazol-5-yl)acetic Acid
  • Structure : The thiazole ring is substituted with a phenyl group (instead of chlorine) at position 4, and the acetic acid lacks fluorine substituents.
  • Molecular Weight : 219.26 vs. 213.95 for the target compound.
  • The absence of fluorine reduces electronegativity, likely lowering acidity compared to the difluoro analog .
4-{[(tert-Butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic Acid
  • Structure: Contains a tert-butoxycarbonyl (Boc)-protected amino group at position 4 and a carboxylic acid at position 4.
  • Impact : The Boc group improves solubility in organic solvents and stabilizes the molecule during synthesis. The carboxylic acid (vs. difluoroacetic acid) may alter metal-binding properties .

Fluorine Substituent Effects

2-(2-Bromophenyl)-2,2-difluoroacetic Acid
  • Structure : Replaces the thiazole ring with a bromophenyl group while retaining the difluoroacetic acid moiety.
  • Impact : Bromine’s higher atomic radius and polarizability may increase reactivity in halogen-bonding interactions. The phenyl group enhances hydrophobicity compared to the heteroaromatic thiazole .
2-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2,2-difluoroacetic Acid
  • Structure : Features a benzodioxole ring with two fluorine atoms and a difluoroacetic acid group.
  • Impact : The oxygen-rich benzodioxole improves solubility in polar solvents. The dual difluoro groups amplify electron-withdrawing effects, likely increasing acidity beyond the target compound’s pKa .

Heterocyclic Ring Modifications

2-(2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}-4-methyl-1,3-thiazol-5-yl)acetic Acid
  • Structure : Integrates a thiophene ring with chlorine and a methyl-thiazole group.
  • Impact: Thiophene’s lower aromaticity compared to thiazole may reduce stability.
Clothianidin (ISO); 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-nitroguanidine
  • Structure : Shares the 2-chloro-thiazole moiety but replaces acetic acid with a nitroguanidine group.
  • Impact: The nitroguanidine group confers insecticidal activity (e.g., neonicotinoid pesticides), suggesting the thiazole-chlorine motif is critical for agrochemical applications .

Physicochemical and Spectroscopic Properties

Compound Name Molecular Weight Key Functional Groups Predicted CCS ([M+H]⁺, Ų) Notable Features
Target Compound 213.95 Thiazole-Cl, CF₂COOH 139.6 High electronegativity, no literature
2-(4-Phenyl-thiazol-5-yl)acetic Acid 219.26 Thiazole-Ph, COOH N/A Increased lipophilicity
2-(2-Bromophenyl)-2,2-difluoroacetic Acid 255.97 Br-Ph, CF₂COOH N/A Enhanced halogen reactivity
2-(Benzodioxol-5-yl)-2,2-difluoroacetic Acid 252.12 Benzodioxole, CF₂COOH N/A High solubility in polar solvents

Biological Activity

2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid (CAS Number: 2228654-04-2) is an organic compound characterized by its unique thiazole and difluoroacetic acid moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The chemical structure of 2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid is represented by the formula C5_5H2_2ClF2_2NO2_2S. It appears as a white to pale yellow solid and is soluble in various organic solvents. The compound's molecular weight is approximately 213.58 g/mol.

PropertyValue
Molecular FormulaC5_5H2_2ClF2_2NO2_2S
Molecular Weight213.58 g/mol
Density1.732 g/cm³
Boiling Point351.6 °C (predicted)
pKa0.78 ± 0.10

Synthesis

The synthesis of 2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid can be achieved through various methods, often involving the reaction of thiazole derivatives with difluoroacetic acid under controlled conditions. The specific reaction conditions can significantly influence the yield and purity of the final product.

Biological Activity

The biological activity of 2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid has been evaluated in several studies:

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit considerable antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Anti-inflammatory Properties

Studies have also highlighted the anti-inflammatory effects of thiazole derivatives. The presence of the difluoroacetic acid moiety may enhance its ability to modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Cytotoxic Effects

In cell-based assays, 2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid has shown cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways.

Case Studies

Several case studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in Molecules demonstrated that thiazole derivatives possess significant antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating effective dosage levels for therapeutic use .
  • Anti-inflammatory Mechanisms : Research highlighted in PubMed focused on the modulation of cytokine production by thiazole compounds, suggesting that 2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid could inhibit pro-inflammatory cytokines in macrophage models .
  • Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic properties revealed that this compound induced apoptosis in human cancer cell lines through caspase activation pathways .

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